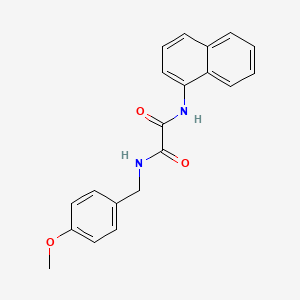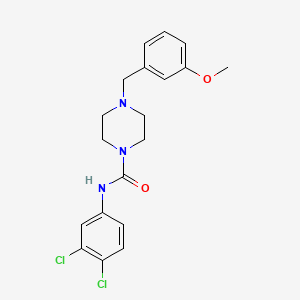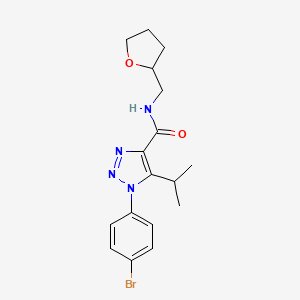![molecular formula C19H16F3N3O3S B4629850 1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
説明
Synthesis Analysis
- The synthesis of related 2-mercapto pyrimidinone derivatives often involves cyclization reactions, starting from amino-thiophene derivatives and proceeding through interactions with various reagents (Alagarsamy et al., 2007).
- Synthesis methods for similar compounds in the pyrido[2,3-d]pyrimidinone family have also been reported, highlighting the importance of certain substituents for biological activity (Sirakanyan et al., 2021).
Molecular Structure Analysis
- The molecular structure of these compounds is characterized by the presence of a pyrimidinone ring, often substituted at various positions, which plays a crucial role in their biological activity and chemical behavior (Echalier et al., 2008).
Chemical Reactions and Properties
- Pyrimidinone derivatives like 1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically participate in various chemical reactions, influenced by the substituents on the pyrimidine ring (Devani et al., 1976).
Physical Properties Analysis
- The physical properties of these compounds, such as solubility and melting points, are influenced by the nature of the substituents on the pyrimidine ring. These properties are critical for their application in medicinal chemistry (Hassan et al., 1988).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, of pyrido[2,3-d]pyrimidin-4(1H)-ones are determined by factors like the electron-donating or withdrawing nature of the substituents. These properties are key to understanding their potential as pharmacological agents (Jiang & Liu, 2014).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Research on compounds with similar structural motifs, such as pyrido[2,3-d]pyrimidin-4(1H)-ones, often focuses on their synthesis and structural characterization. For example, studies on the synthesis of novel pyrimidine derivatives emphasize the importance of these compounds in medicinal chemistry due to their diverse biological activities. Pyrimidine cores are pivotal in developing new therapeutic agents, showcasing the relevance of investigating compounds with complex pyrimidine-based structures for pharmacological applications (Abu‐Hashem, 2014; Abu‐Hashem, 2015) 1 2.
Biological Activities and Therapeutic Potential
Compounds featuring pyrido[2,3-d]pyrimidin-4(1H)-one scaffolds are often explored for their potential biological activities. For instance, the synthesis and evaluation of pyrimidine derivatives as analgesic and anti-inflammatory agents highlight the therapeutic potential of such molecules. These activities suggest that similar compounds could be investigated for their pharmacological properties, underscoring the importance of detailed research into their mechanism of action and potential therapeutic uses (Alagarsamy, Vijayakumar, & Raja Solomon, 2007) .
Advanced Materials and Photophysical Properties
Research into the structural and photophysical properties of related compounds, such as cyclometalated iridium(III) complexes, provides insights into the potential application of complex pyrimidine derivatives in materials science. These studies can lead to the development of new materials with specific optical properties, useful in areas like light-emitting diodes (LEDs), photovoltaics, and sensors (Tamayo et al., 2003) .
Anticancer Research
Explorations into the synthesis and bioevaluation of new anticancer agents based on pyrimidine structures demonstrate the potential of such compounds in oncology. The identification of structure-activity relationships and the evaluation of anticancer efficacy in vitro and in vivo are crucial steps in the development of novel therapeutic agents targeting various cancer types (Gold et al., 2020) .
特性
IUPAC Name |
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-27-10-5-6-14(28-2)11(7-10)13-8-12(19(20,21)22)15-16(23-13)25(9-3-4-9)18(29)24-17(15)26/h5-9H,3-4H2,1-2H3,(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRMQDWGIHCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)
![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)

![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)
![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)